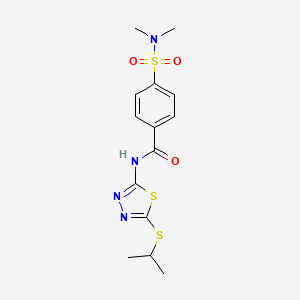

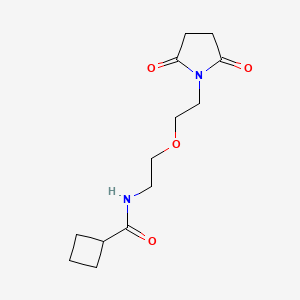

![molecular formula C16H11F3N4O2 B2635972 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole CAS No. 339016-00-1](/img/structure/B2635972.png)

3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole” has a CAS Number of 339016-00-1 . It has a molecular weight of 348.28 and its IUPAC name is 1H-indole-3-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available data.科学的研究の応用

Chemical Reactions and Synthesis

- Studies have demonstrated the reactions of indoles with nitrogen dioxide and nitrous acid in aprotic solvents, leading mainly to the formation of isonitroso and nitroso indole derivatives. This research offers insights into the chemical behavior and potential synthetic applications of indole derivatives in creating various bioactive molecules (Astolfi et al., 2006).

Biological Activity

- Indole derivatives have been designed and synthesized to study their activity on HIV-1 Reverse Transcriptase, showcasing the potential of such compounds in antiviral research. These findings highlight the role of indole-based molecules in developing therapeutic agents against viruses (Meleddu et al., 2016).

- Another study focused on the synthesis of novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming at eco-friendly fungicides and bactericides. This research underscores the versatility of indole derivatives in generating compounds with significant antimicrobial activity (Singh & Nagpal, 2005).

Antiproliferative and Antioxidant Potential

- The antiproliferative and antioxidant potential of new biphenyl-derived Schiff bases from indole have been evaluated, indicating their significant cytotoxic activity against tumor cell lines. Such studies are critical in cancer research, showing the application of indole derivatives in designing molecules with potential anticancer properties (Tan et al., 2019).

Mechanistic Insights into Chemical Reactions

- Research on the nitrosation of indoles in dilute acid has provided mechanistic insights into the formation of nitroso-products, contributing to our understanding of electrophilic substitution reactions in heterocyclic chemistry and the synthesis of novel indole derivatives (Challis & Lawson, 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

特性

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMANAJASCSHKO-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

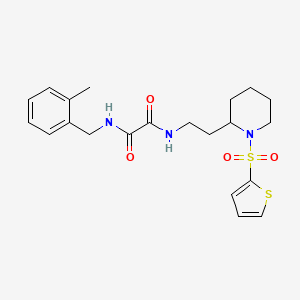

![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

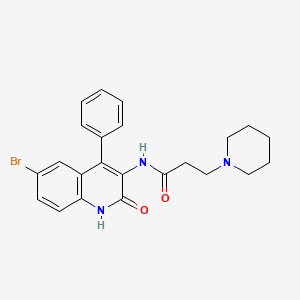

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

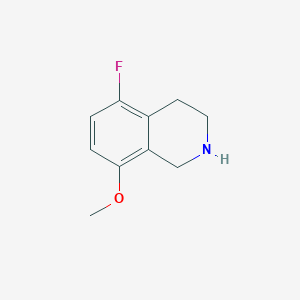

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)

![N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635901.png)

![(2S)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B2635908.png)